Caustinerf-Rapide
CAS No.: 123902-35-2
Cat. No.: VC0220476
Molecular Formula: C12H11NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

CAS No. | 123902-35-2 |
---|---|
Molecular Formula | C12H11NO2 |
Molecular Weight | 0 |
Chemical Properties and Structure
Basic Chemical Characteristics
Caustinerf-Rapide is characterized by several key chemical properties that influence its behavior in dental applications. The molecular formula C12H11NO2 indicates a compound with carbon, hydrogen, nitrogen, and oxygen atoms, creating a specific chemical structure relevant to its activity. As a compound containing arsenic trioxide, it displays particular chemical behaviors that contribute to its effects in dental tissues.
Reactions and Stability
The primary active component undergoes hydrolysis in the moist environment of dental pulp. This reaction generates arsenous acid (H3AsO3), which disrupts cellular metabolism by binding to sulfhydryl groups in enzymes and structural proteins. The chemical properties of Caustinerf-Rapide make it relatively stable under standard storage conditions, but it becomes reactive in the biological environment of dental tissue.
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C12H11NO2 | Defines basic structure and composition |
CAS Number | 123902-35-2 | Unique identifier for the compound |
Solubility | Moderate in water | Facilitates application in dental procedures |
Primary Active Component | Arsenic trioxide | Responsible for tissue devitalization effects |
Dental Applications
Clinical Indications and Limitations
Application | Efficacy Assessment | Risk Factors | Modern Alternatives |
---|---|---|---|
Pulp Devitalization | Limited evidence supporting efficacy | Carcinogenicity, genotoxicity, tissue damage | Paraformaldehyde-based agents, direct pulp extirpation |
Pain Management | Questionable efficacy compared to alternatives | Tissue necrosis, systemic absorption | Modern analgesics, improved anesthetic techniques |
Efficacy and Clinical Studies
Evidence-Based Assessment
Recent scientific evaluations have highlighted a concerning lack of robust evidence supporting the effectiveness of Caustinerf-Rapide compared to newer, safer alternatives in dentistry. The Committee for Medicinal Products for Human Use (CHMP) has specifically raised concerns about the limited benefits of this compound in light of available treatment options that pose significantly fewer risks to patients. This assessment has important implications for clinical decision-making in contemporary dental practice.
A comprehensive review of clinical outcomes involving this compound has revealed mixed results. While some practitioners have reported successful pulp devitalization with Caustinerf-Rapide, complications such as prolonged pain and extensive necrosis beyond the target tissue were commonly documented. The inconsistent nature of these outcomes, coupled with the availability of safer alternatives, has led many dental authorities to question its continued use in routine practice.
Case Studies and Clinical Evidence
A systematic review of clinical cases provided valuable insights into the real-world efficacy of Caustinerf-Rapide. In one documented series of cases, while the compound successfully achieved pulp devitalization, practitioners reported significant challenges in controlling the extent of tissue necrosis, with several instances of damage to periodontal tissues adjacent to the treated teeth. This unpredictability in clinical outcomes represents a significant limitation for a dental intervention.
The CHMP's position emphasized that adverse outcomes often outweighed the benefits in clinical practice, leading to formal recommendations against routine use of the compound. This position has been influential in shifting dental practice toward alternative approaches for managing pulpal issues that offer more predictable outcomes with superior safety profiles.
Safety Concern | Evidence | Clinical Implications |
---|---|---|
Carcinogenicity | Classified as Group 1 carcinogen by CHMP | Long-term cancer risk following exposure |
Genotoxicity | Documented in vitro and in vivo effects | Potential DNA damage with uncertain long-term consequences |
Systemic Absorption | Detectable arsenic levels in patients post-procedure | Risk of systemic toxicity beyond local effects |
Tissue Necrosis | Reports of uncontrolled spread beyond target tissue | Damage to adjacent healthy tissues |
Chemical Reactions and Mechanism of Action
Hydrolysis in Dental Environment
The chemical mechanism underlying Caustinerf-Rapide's action involves the hydrolysis of arsenic trioxide in the moist environment of dental pulp. This reaction proceeds according to the following chemical equation:
As₂O₃ + 3H₂O → 2H₃AsO₃
This reaction generates arsenous acid (H₃AsO₃), which is the compound primarily responsible for the biological effects observed in dental tissues. The production of arsenous acid initiates a cascade of biochemical interactions that ultimately disrupt cellular metabolism in the pulp tissue.
Protein Denaturation and Tissue Necrosis
The most significant biochemical interaction involves the reaction between arsenous acid and protein structures within the dental pulp. Specifically, arsenous acid reacts with cysteine residues in proteins, forming stable arsenic-thiol complexes according to the following mechanism:
H₃AsO₃ + Protein-SH → Protein-S-As(OH)₂ + H₂O
This irreversible reaction disrupts enzymatic activity and cellular integrity, leading to coagulative necrosis within 24–48 hours of application. The progressive nature of this chemical reaction explains the time-dependent effects observed in clinical practice and the challenges in containing the action to precisely defined areas of tissue.
Affected Cellular System | Observed Effect | Typical Timeframe |
---|---|---|
Mitochondrial Enzymes | Inhibition of ATP synthesis | Within 6 hours |
Cytoskeletal Proteins | Loss of membrane integrity | 12–24 hours |
Nuclear Components | DNA damage and cell death | 24–48 hours |
Regulatory Status and Current Recommendations
CHMP Assessment and Guidance
The Committee for Medicinal Products for Human Use (CHMP) has conducted comprehensive assessments of Caustinerf-Rapide, resulting in significant concerns about its continued use in dental practice. Based on evaluations of its efficacy relative to its safety profile, the CHMP has issued guidance suggesting that the potential risks associated with this compound often outweigh its therapeutic benefits, particularly in light of available alternatives.
These regulatory assessments have had substantial influence on clinical practice guidelines across multiple regions, with many dental associations now recommending against the routine use of arsenic-containing devitalization agents. This shift in regulatory perspective reflects the evolving understanding of dental material safety and the importance of minimizing patient exposure to potentially harmful substances.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume